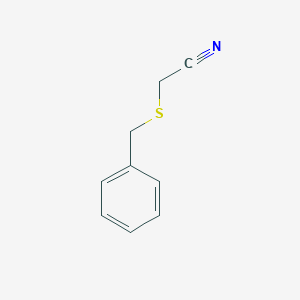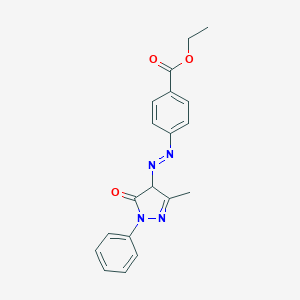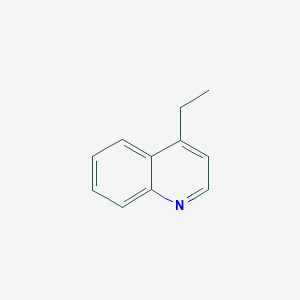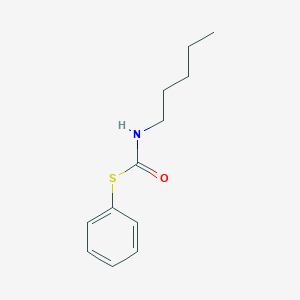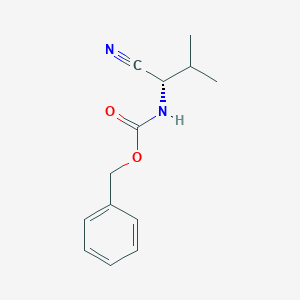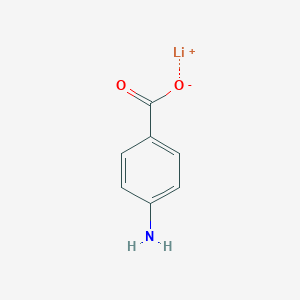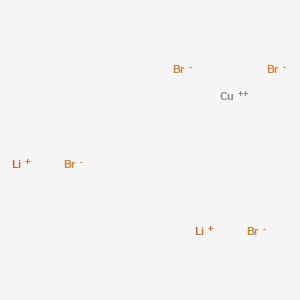
Dilithium tetrabromocuprate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dilithium tetrabromocuprate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a coordination complex that contains copper and bromine atoms, and it has been synthesized using various methods. In
Wirkmechanismus
The mechanism of action of dilithium tetrabromocuprate is not fully understood, but it is believed to involve the coordination of the copper atom with the bromine atoms. This coordination leads to the formation of a stable complex that can interact with other molecules in various ways.
Biochemical and Physiological Effects:
Dilithium tetrabromocuprate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have some antibacterial and antifungal properties. It has also been studied for its potential use in cancer treatment, where it has shown some promising results.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of dilithium tetrabromocuprate is its stability, which makes it suitable for use in various lab experiments. It is also relatively easy to synthesize, and it is readily available. However, one of the limitations of dilithium tetrabromocuprate is its toxicity, which can pose a risk to researchers working with the compound.
Zukünftige Richtungen
There are many potential future directions for the study of dilithium tetrabromocuprate. One possible direction is the exploration of its catalytic properties, which could lead to the development of new and more efficient catalysts. Another possible direction is the study of its potential use in the treatment of cancer and other diseases. Additionally, further research could be conducted to better understand the mechanism of action of dilithium tetrabromocuprate and its potential applications in various fields of science.
Synthesemethoden
Dilithium tetrabromocuprate can be synthesized using various methods, including the reaction of copper(II) bromide with lithium bromide in water or a mixture of water and ethanol. Another method involves the reaction of copper(II) sulfate with lithium bromide in water or ethanol. The resulting product is a blue-green crystalline solid that is soluble in water.
Wissenschaftliche Forschungsanwendungen
Dilithium tetrabromocuprate has been used in scientific research for various applications. One of the most significant applications is in the field of catalysis, where it has been used as a catalyst in various reactions. It has also been studied for its potential use in organic synthesis and as a precursor for the synthesis of other copper complexes.
Eigenschaften
CAS-Nummer |
15489-29-9 |
|---|---|
Molekularformel |
Br4CuLi2 |
Molekulargewicht |
397.1 g/mol |
IUPAC-Name |
copper;dilithium;tetrabromide |
InChI |
InChI=1S/4BrH.Cu.2Li/h4*1H;;;/q;;;;+2;2*+1/p-4 |
InChI-Schlüssel |
MUTDDRYSEVISDK-UHFFFAOYSA-J |
SMILES |
[Li+].[Li+].[Cu+2].[Br-].[Br-].[Br-].[Br-] |
Kanonische SMILES |
[Li+].[Li+].[Cu+2].[Br-].[Br-].[Br-].[Br-] |
Synonyme |
dilithium tetrabromocuprate Li2CuBr4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



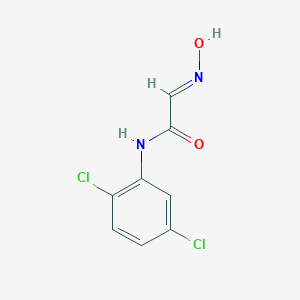

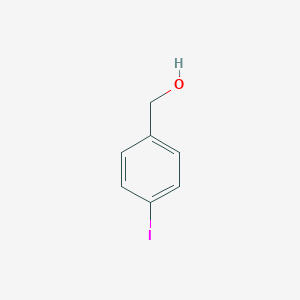

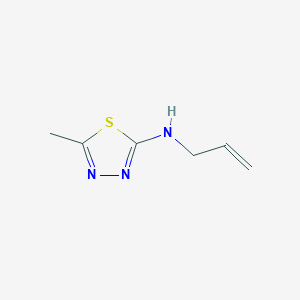
![2,7-Dimethylcinnolino[5,4,3-cde]cinnoline](/img/structure/B97244.png)
